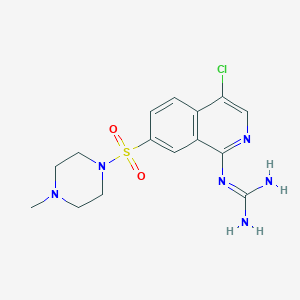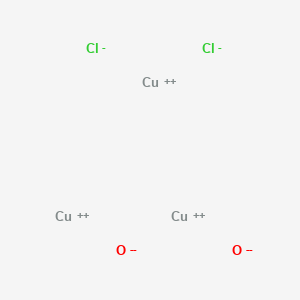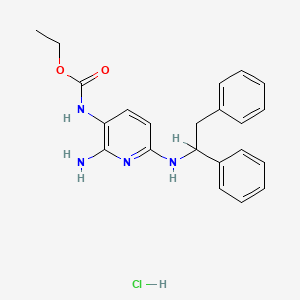
1,5-Bis(o-nitroanilino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(o-nitroanilino)anthraquinone is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two o-nitroanilino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(o-nitroanilino)anthraquinone typically involves the nitration of anthraquinone followed by the introduction of o-nitroanilino groups. One common method includes:
Nitration of Anthraquinone: Anthraquinone is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce nitro groups at specific positions.
Amination: The nitroanthraquinone is then reacted with o-nitroaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(o-nitroanilino)anthraquinone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The anthraquinone core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or nitric acid.
Major Products
Reduction Products: 1,5-Bis(o-aminoanilino)anthraquinone.
Substitution Products: Various substituted anthraquinone derivatives depending on the substituent introduced.
Oxidation Products: Quinone derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
1,5-Bis(o-nitroanilino)anthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(o-nitroanilino)anthraquinone involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(o-nitroanilino)anthraquinone: Similar structure but with nitroanilino groups at different positions.
1,5-Diaminoanthraquinone: Lacks the nitro groups, having amino groups instead.
1,5-Dihydroxyanthraquinone: Contains hydroxyl groups instead of nitroanilino groups.
Uniqueness
1,5-Bis(o-nitroanilino)anthraquinone is unique due to the presence of both nitro and anilino groups, which impart distinct electronic and steric properties
Propiedades
Número CAS |
21982-51-4 |
|---|---|
Fórmula molecular |
C26H16N4O6 |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
1,5-bis(2-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16N4O6/c31-25-16-8-6-12-20(28-18-10-2-4-14-22(18)30(35)36)24(16)26(32)15-7-5-11-19(23(15)25)27-17-9-1-3-13-21(17)29(33)34/h1-14,27-28H |
Clave InChI |
WOXKBZOCKBHPDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)

